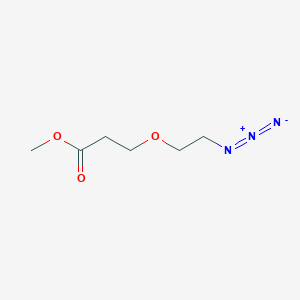
Azido-PEG7-alcohol
Overview
Description
Azido-PEG7-alcohol is a PEG-based PROTAC linker . It contains an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Azido-PEG7-alcohol can be synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .Molecular Structure Analysis
The molecular weight of Azido-PEG7-alcohol is 351.4 g/mol and its molecular formula is C14H29N3O7 .Chemical Reactions Analysis
The azide group in Azido-PEG7-alcohol can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
Azido-PEG7-alcohol is soluble in water, DMSO, DCM, and DMF .Scientific Research Applications
Biopharmaceutical Research
Azido-PEG7-alcohol, also known as N3-PEG7-OH, is used in biopharmaceutical research . It’s a monodispersed PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .
Click Chemistry
The azide group in Azido-PEG7-alcohol can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is widely used in the synthesis of complex cyclic molecules .
Synthesis of PROTACs
Azido-PEG7-alcohol can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Ligand and Polypeptide Synthesis Support
Azido-PEG7-alcohol is used in the study of ligand and polypeptide synthesis support . It helps in the creation of graft polymer compounds .
New Materials Research
Azido-PEG7-alcohol is used in new materials research . It’s used in the creation of polyethylene glycol-modified functional coatings .
Cell Culture
Azido-PEG7-alcohol is used in cell culture . It’s used as an active compound in various aspects of cell culture .
Heterocycle Synthesis
Azido-PEG7-alcohol can be used in the synthesis of various heterocycles . It’s used in one-pot domino reactions, chemoselectivity favoring C−H and C-N bonds, one-pot procedures, nucleophilic addition, cycloaddition reactions, and insertion reaction of C-H amination .
Functional Coatings
Azido-PEG7-alcohol is used in the creation of functional coatings . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Mechanism of Action
Target of Action
Azido-PEG7-alcohol is primarily used as a linker in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules . These molecules are designed to target specific proteins for degradation by the ubiquitin-proteasome system within cells .
Mode of Action
Azido-PEG7-alcohol, as a part of a PROTAC molecule, connects two essential ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The azide group in Azido-PEG7-alcohol can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG7-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTAC molecules, Azido-PEG7-alcohol enables the selective degradation of target proteins .
Pharmacokinetics
Azido-PEG7-alcohol is a PEG-based compound, which means it has a hydrophilic PEG spacer that increases its solubility in aqueous media . This property can enhance the bioavailability of the compound.
Result of Action
The primary result of the action of Azido-PEG7-alcohol is the selective degradation of target proteins . This degradation occurs via the ubiquitin-proteasome system within cells . The degradation of these proteins can have various molecular and cellular effects, depending on the specific function of the target protein.
Action Environment
The action of Azido-PEG7-alcohol can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the hydrophilic PEG spacer in Azido-PEG7-alcohol can enhance its solubility in aqueous environments , potentially influencing its efficacy and stability.
Safety and Hazards
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O7/c15-17-16-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-18/h18H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKCSJOBKMTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG7-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



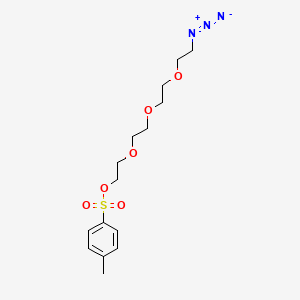
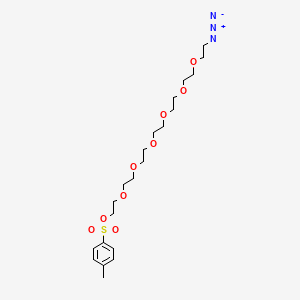

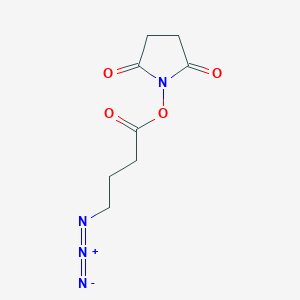
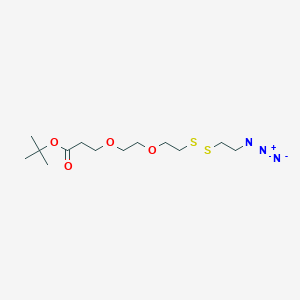



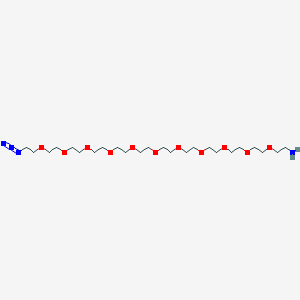

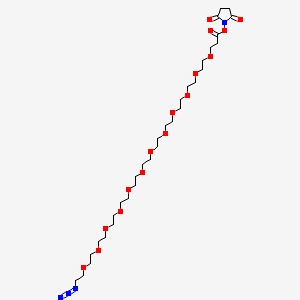
![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
